molecular formula C15H10F3N3 B12533289 N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine CAS No. 679394-73-1

N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine

Cat. No.: B12533289
CAS No.: 679394-73-1
M. Wt: 289.25 g/mol
InChI Key: OWQPMCNZYKJKGV-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine typically involves the condensation of 2-aminobenzimidazole with 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability .

Properties

CAS No.

679394-73-1

Molecular Formula

C15H10F3N3

Molecular Weight

289.25 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C15H10F3N3/c16-15(17,18)11-7-5-10(6-8-11)9-19-14-20-12-3-1-2-4-13(12)21-14/h1-9H,(H,20,21)

InChI Key

OWQPMCNZYKJKGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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